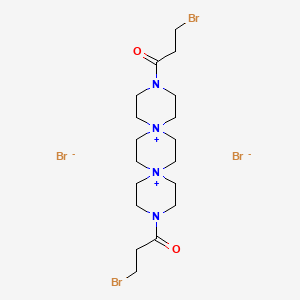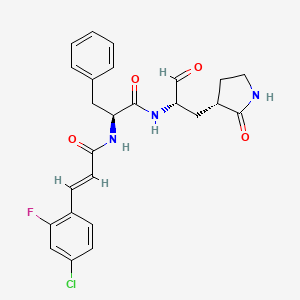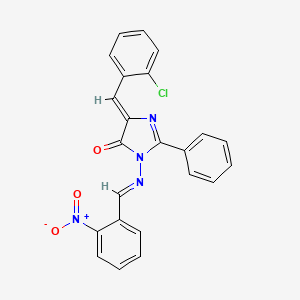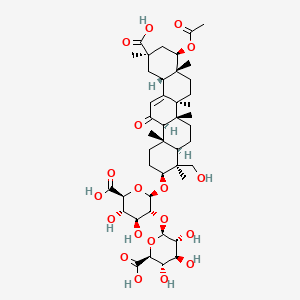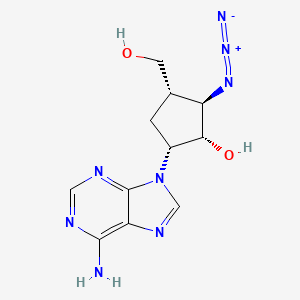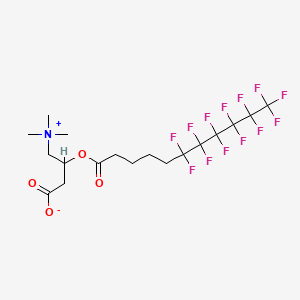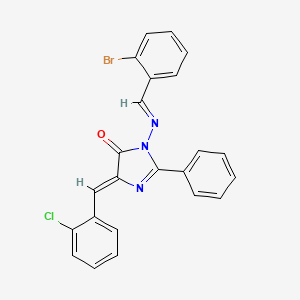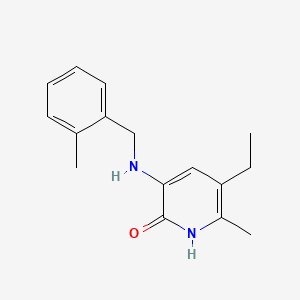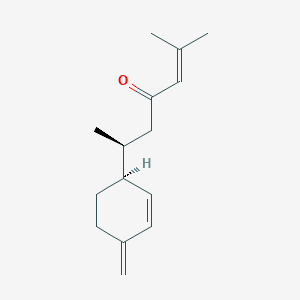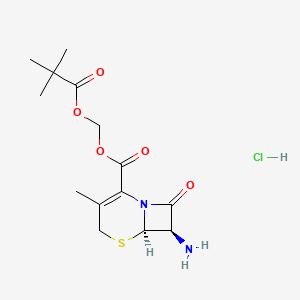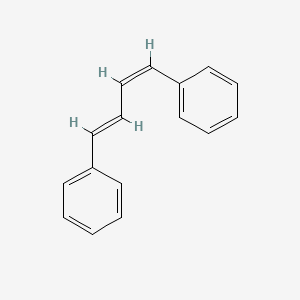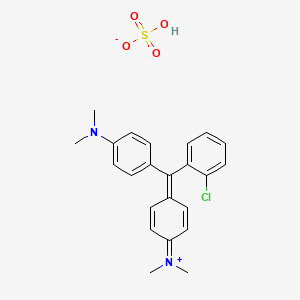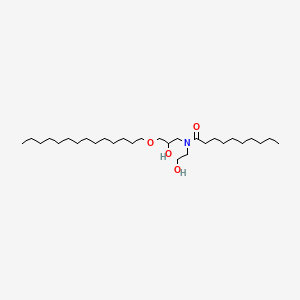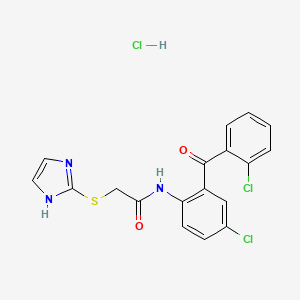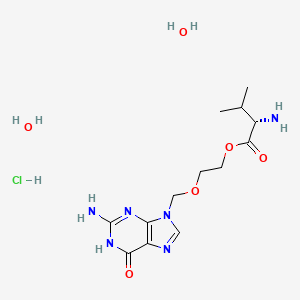
Valacyclovir hydrochloride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valacyclovir hydrochloride dihydrate is an antiviral medication used primarily to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus. It is the L-valine ester of acyclovir, which means it is a prodrug that is converted into acyclovir in the body. This conversion enhances the bioavailability of acyclovir, making this compound more effective in treating viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Valacyclovir hydrochloride dihydrate can be synthesized through several methods. One common method involves the deprotection of N-[(benzyloxy)carbonyl]-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester using palladium on carbon in the presence of methanol and hydrochloric acid . This process yields valacyclovir hydrochloride, which can then be crystallized to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound often involves crystallization from hydro-alcoholic solutions. The process includes dissolving valacyclovir hydrochloride in a mixture of ethanol and water, followed by controlled cooling to induce crystallization . This method ensures high purity and yield of the dihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Valacyclovir hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by permanganate, which has been studied extensively .
Common Reagents and Conditions
Oxidation: Permanganate (MnO4-) in alkaline conditions is commonly used for the oxidation of this compound.
Reduction: Palladium on carbon in the presence of methanol and hydrochloric acid is used for the reduction reactions.
Major Products
The oxidation of this compound by permanganate results in the formation of formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one .
Wissenschaftliche Forschungsanwendungen
Valacyclovir hydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.
Biology: Researchers use it to study the mechanisms of viral replication and inhibition.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications.
Wirkmechanismus
Valacyclovir hydrochloride dihydrate is converted into acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase and subsequently by cellular enzymes to form acyclovir triphosphate. This triphosphate form competitively inhibits viral DNA polymerase, incorporates into the growing viral DNA chain, and terminates DNA synthesis . This mechanism effectively halts the replication of the virus.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: The parent compound of valacyclovir, used to treat similar viral infections but with lower bioavailability.
Famciclovir: Another antiviral medication used to treat herpes infections, which is converted into penciclovir in the body.
Ganciclovir: Used primarily to treat cytomegalovirus infections, with a different spectrum of activity compared to valacyclovir.
Uniqueness
Valacyclovir hydrochloride dihydrate stands out due to its higher bioavailability compared to acyclovir, making it more effective in oral administration . Its ability to be converted rapidly into acyclovir in the body allows for efficient and potent antiviral activity .
Eigenschaften
CAS-Nummer |
502421-45-6 |
|---|---|
Molekularformel |
C13H25ClN6O6 |
Molekulargewicht |
396.83 g/mol |
IUPAC-Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;dihydrate;hydrochloride |
InChI |
InChI=1S/C13H20N6O4.ClH.2H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;2*1H2/t8-;;;/m0.../s1 |
InChI-Schlüssel |
QMVFKSCLPIIINF-CZDIJEQGSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.O.Cl |
Kanonische SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


